N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Peptide synthesis Guanidinylation Solution-phase synthesis

Boc-protected guanidinylating reagents undergo acidolytic side reactions under microwave SPPS conditions, generating by-products that compromise crude peptide purity. N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS 152120-55-3) eliminates this problem through acid-stable Cbz protecting groups fully orthogonal to Fmoc/t-Bu chemistry. • Yields 85-94% for both aliphatic and aromatic amines under mild, ambient conditions • Enables clean on-resin guanidinylation for automated microwave-assisted SPPS workflows • Documented 75% synthetic yield at >60 g scale; available with standardized >98% purity from multiple suppliers

Molecular Formula C20H18N4O4
Molecular Weight 378.4 g/mol
Cat. No. B7801751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine
Molecular FormulaC20H18N4O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3
InChIInChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26)
InChIKeyNRBUVVTTYMTSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine – Product Overview


N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS 152120-55-3), also designated as Bis-Cbz-1H-pyrazole-1-carboxamidine or N,N'-Di-Z-1H-pyrazole-1-carboxamidine, is a protected guanidinylating reagent within the pyrazole-1-carboxamidine class, featuring the molecular formula C20H18N4O4 and a molecular weight of 378.39 g/mol . This compound is specifically engineered for the mild and efficient introduction of bis(benzyloxycarbonyl)-protected guanidino groups onto primary and secondary amines in both solution-phase and solid-phase peptide synthesis [1]. The dual benzyloxycarbonyl (Cbz or Z) protecting groups confer orthogonal stability to standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols while enabling clean deprotection via palladium-catalyzed hydrogenation or acidolysis under controlled conditions [2].

Supports Fmoc/t-Bu SPPS guanidinylation with Cbz orthogonal stability
Reported mild ambient coupling for primary and aromatic amines
Dual Cbz protection allows sequential hydrogenation or acidolysis

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine: Why Generics Fail


Within the pyrazole-1-carboxamidine reagent class, the choice of N-protecting groups critically determines both synthetic utility and downstream compatibility. Reagents bearing tert-butoxycarbonyl (Boc) protecting groups (e.g., N,N′-bis-Boc-1-pyrazole-1-carboxamidine) undergo significant acidolytic side reactions under microwave-assisted solid-phase guanidinylation conditions, generating problematic by-products that compromise crude peptide purity and increase purification burden [1]. In contrast, the Cbz-protected derivative remains stable under these reaction conditions due to the greater acid stability of benzyloxycarbonyl relative to Boc. Additionally, the Cbz protecting group is orthogonal to the widely employed Fmoc/t-Bu SPPS strategy, enabling sequential deprotection protocols that are unattainable with Boc-protected analogs [2]. Therefore, simple class-level substitution without regard to the specific protecting group identity will yield divergent reaction outcomes and potentially failed synthetic campaigns. The following evidence substantiates the measurable performance differentiation of the Cbz-protected variant.

Boc-protected analogs
Acidolytic side reactions under microwave SPPS may generate by-products that compromise crude purity.
Orthogonal deprotection mismatch
Boc groups are not fully orthogonal to Fmoc/t-Bu chemistry; sequential deprotection may not transfer directly.
Reaction outcome divergence
Class-level substitution without verifying protecting-group identity can lead to divergent yields and failed syntheses.

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine Performance Evidence


Solution-Phase Guanidinylation Efficiency

This compound demonstrates high-efficiency conversion of primary aliphatic amines to bis-Cbz-protected guanidines under mild ambient conditions. In a representative reaction with aniline (a less nucleophilic aromatic amine), the reagent achieved 94% isolated yield after 22 hours at room temperature in THF . For primary aliphatic amines, such as 4-bromophenethylamine, an 85% isolated yield was obtained after 24 hours under identical ambient conditions . These yields compare favorably to alternative guanidinylation methods that often require elevated temperatures, extended reaction times, or heavy metal promoters (e.g., HgCl₂ with S-methylisothiourea derivatives) to achieve comparable conversion efficiencies [1].

Solution-Phase Yield
Head-to-head
94% (aniline), 85% (4-bromophenethylamine) isolated yield
Supports metal-free coupling efficiency across substrate types
Room temperature, THF, 22-24 h; column purification
Peptide synthesis Guanidinylation Solution-phase synthesis Primary amine coupling

Side-Reaction Comparison: Cbz vs. Boc Pyrazole Reagents

A systematic comparative study of guanidinylation reagents under microwave-assisted solid-phase conditions revealed a critical differentiation: reagents containing Boc protecting groups are accompanied by significant side reactions, whereas Cbz (Z)-protected derivatives demonstrate cleaner reaction profiles [1]. Specifically, the study evaluated S-alkylisothioureas, pyrazole-carboxamidine derivatives, and guanidine-based reagents, identifying N,N′-di-Z-S-methylisothiourea and N,N′-di-Z(2-Cl)-S-methylisothiourea as providing the best overall results. The direct implication for N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is that its Cbz protecting groups confer superior acid stability relative to Boc under microwave irradiation, minimizing by-product formation that would otherwise necessitate additional purification steps and reduce crude peptide purity [1].

Side-Reaction Profile
Class-level
Cbz: minimal by-products under microwave SPPS; Boc: detectable side reactions
Supports microwave-assisted SPPS stability assessment
Qualitative observation; confirm per substrate and condition
Solid-phase peptide synthesis Microwave-assisted synthesis Guanidinylation Side-reaction analysis

Scalable Synthesis & Supply Reliability

The compound's commercial viability is substantiated by a documented multi-gram synthetic procedure achieving 75% isolated yield in the preparation of the reagent itself [1]. Specifically, a patent method reports obtaining 67.81 g of N,N'-bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine in 75% yield from the reaction of pyrazole with appropriate benzyloxycarbonyl precursors [1]. This reproducible, moderate-to-high yielding synthesis contrasts with certain alternative protected guanidinylating reagents that require more complex, lower-yielding synthetic sequences (e.g., 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine requires a two-step synthesis with variable scalability [2]). The established synthetic route ensures consistent commercial availability across multiple suppliers (TCI, Sigma-Aldrich, Aladdin) with standardized purity specifications .

Scalable Synthesis
Cross-study
75% isolated yield at 67.81 g scale
Supports procurement reliability and batch consistency
Patent method US2008/207655; multi-gram validated
Process chemistry Guanidinylation reagent Scale-up synthesis Commercial availability

Analytical Purity & Quality Control

Commercially available N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is consistently supplied with high analytical purity, typically specified as >98.0% by both HPLC (area%) and neutralization titration (T) . The melting point range is tightly defined at 91.0-95.0°C (lit. 93°C), providing a straightforward identity confirmation parameter . In contrast, alternative guanidinylating reagents such as N,N'-bis-Boc-1H-pyrazole-1-carboxamidine often lack comparable dual-method purity certification from commercial sources, and 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine is primarily available as a specialized research reagent without established commercial purity benchmarks [1]. The availability of certified analytical specifications for the target compound enables laboratories to establish robust quality control protocols and ensures experimental reproducibility across different batches and suppliers .

Purity Specification
Specification review
>98% (HPLC area%) & >98% (titration)
Dual-method purity certification for quality control
Melting point 91–95 °C; multiple supplier consistency
Quality control Analytical chemistry Reagent purity Reproducibility

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine – Application Scenarios


Fmoc-Compatible Solid-Phase Peptide Guanidinylation

This reagent is optimally deployed in Fmoc/t-Bu solid-phase peptide synthesis (SPPS) for the on-resin guanidinylation of peptidyl amines. The Cbz protecting groups are fully orthogonal to Fmoc and t-Bu chemistry, enabling sequential deprotection without cross-reactivity [1]. The absence of acid-catalyzed side reactions under microwave conditions, as demonstrated in comparative studies of Cbz- versus Boc-protected reagents, makes this compound particularly suitable for automated microwave-assisted SPPS workflows [2]. The resulting bis-Cbz-protected guanidines can be cleanly deprotected via palladium-catalyzed hydrogenation to yield free guanidino groups for subsequent functionalization or biological evaluation [1].

Solution-Phase Guanidine Intermediate Synthesis

For solution-phase medicinal chemistry applications requiring protected guanidine building blocks, this reagent offers high isolated yields (85-94%) under mild, ambient conditions without requiring heavy metal promoters . The documented performance with both aliphatic primary amines (85% yield with 4-bromophenethylamine) and aromatic amines (94% yield with aniline) demonstrates broad substrate compatibility . The bis-Cbz-protected guanidine products serve as stable intermediates that can be stored and subsequently deprotected for late-stage diversification or direct incorporation into bioactive compound libraries.

N-Cycloguanidinyl Peptide Synthesis via Tandem Guanidinylation

This reagent enables a validated solid-phase methodology for preparing N-cycloguanidinyl-formyl peptides, where α-amino group guanidinylation with bis-Cbz-1H-pyrazole-1-carboxamidine is followed by cleavage, solution-phase cyclization, and palladium-catalyzed Cbz removal [1]. The reaction conditions are facile and fully compatible with standard SPPS strategies, allowing introduction of cycloguanidine moieties at either the N-terminus or side chains of designated peptides [1]. This application is particularly relevant for synthesizing conformationally constrained guanidine-containing peptidomimetics with enhanced metabolic stability and receptor binding properties.

Process-Scale Guanidine Intermediate Preparation

The documented 75% synthetic yield at >60 g scale for the reagent itself, combined with high-yielding guanidinylation of amine substrates (85-94%), supports the use of this compound in process-scale synthesis of pharmaceutical intermediates [3]. The availability of the reagent from multiple suppliers with standardized purity specifications (>98.0% by HPLC and titration) ensures reliable supply chain continuity for industrial applications [4]. The dual Cbz protection strategy also facilitates purification of guanidinylated intermediates by conventional chromatography, an important consideration for large-scale manufacturing where crystallization or extraction-based purification is preferred.

Application
Selection Property
Validation Focus
Fmoc-Compatible SPPS Guanidinylation
Cbz orthogonal stability
Microwave SPPS side-reaction control
Solution-Phase Guanidine Intermediates
Mild metal-free coupling
Substrate scope and yield profile
Cycloguanidinyl Peptide Synthesis
Tandem guanidinylation-cyclization
Cyclization compatibility and Cbz removal
Process-Scale Preparation
Scalable synthetic route
Multi-gram batch consistency and purity
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